CP-66713
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBENJWAFQLORQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238743 | |
| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91896-57-0 | |
| Record name | CP 66713 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Characterization of Cp 66713
Adenosine (B11128) Receptor Binding Affinity and Selectivity
The efficacy and specificity of CP-66713 are quantified through its binding affinity for different adenosine receptor subtypes. Binding assays, typically utilizing radioligands, have established the compound's potency and selectivity profile. A1 affinity has been measured through the inhibition of tritiated N6-cyclohexyladenosine ([³H]CHA) binding in rat cerebral cortex membranes, while A2 affinity was determined by its inhibition of tritiated 5'-(N-ethylcarbamoyl)adenosine ([³H]NECA) binding in rat striatal homogenates. nih.gov
This compound demonstrates a high affinity for the adenosine A2 receptor. Studies have consistently reported potent inhibitory concentrations. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, has been determined to be 21 nM for the A2 receptor. researchgate.netnih.govresearchgate.netgoogle.com Furthermore, the dissociation constant (Ki), another measure of binding affinity, has been reported as 22 nM. medchemexpress.comdcchemicals.com One study also noted a Ki value of 12 nM at rat brain A2 receptors. nih.gov
| Parameter | Value (nM) | Reference(s) |
|---|---|---|
| IC50 | 21 | researchgate.netnih.govresearchgate.netgoogle.com |
| Ki | 22 | medchemexpress.comdcchemicals.com |
| Ki | 12 | nih.gov |
A key characteristic of this compound is its selectivity for the A2 receptor over the A1 subtype. The compound's IC50 value against the adenosine A1 receptor is 270 nM. google.comnih.gov This results in a calculated selectivity ratio, which compares the affinity for the A1 receptor to the A2 receptor (A1 IC50 / A2 IC50), of approximately 13-fold in favor of the A2 receptor. researchgate.netnih.govnih.govresearchgate.netresearchgate.net Another report mentions a 25-fold selectivity for the A2A receptor versus the A1 receptor. dtic.mil This preferential binding underscores its role as a selective A2 antagonist.
| Parameter | A1 Receptor (nM) | A2 Receptor (nM) | Selectivity Ratio (A1/A2) | Reference(s) |
|---|---|---|---|---|
| IC50 | 270 | 21 | ~13-fold | nih.govgoogle.comnih.gov |
This compound belongs to the 4-amino Current time information in Cherokee County, US.medchemexpress.comresearchgate.nettriazolo[4,3-a]quinoxaline series of compounds. nih.gov Within this series, structural modifications significantly influence receptor affinity and selectivity. For instance, the presence of an amino group at the 4-position is crucial for A2 receptor affinity. researchgate.netnih.gov In contrast, other compounds in the same chemical class, such as CP-68,247, exhibit high selectivity for the A1 receptor, demonstrating how subtle changes to the core structure can dramatically alter the binding profile. researchgate.netnih.gov this compound is distinguished within this class as being among the most potent A2 selective non-xanthine adenosine antagonists known. researchgate.netnih.govresearchgate.net
Receptor-Effector Coupling and Signaling Pathways
As an antagonist, this compound blocks the signal transduction pathways typically initiated by adenosine receptor activation. Its effects on cyclic AMP (cAMP) formation are a primary indicator of its functional antagonism.
Adenosine receptors are G-protein coupled receptors that modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. A2 receptors are typically coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. As an A2 antagonist, this compound is expected to block this stimulation. Indeed, research indicates that compounds from the same series as this compound decrease cAMP accumulation induced by adenosine in limbic forebrain slices, an action consistent with A2 receptor antagonism. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net
In certain cell types, such as fat cells, A1 receptor activation inhibits the adenylyl cyclase stimulation caused by other signaling molecules like norepinephrine. nih.gov Representatives from the 4-amino Current time information in Cherokee County, US.medchemexpress.comresearchgate.nettriazolo[4,3-a]quinoxaline series, including this compound, have been shown to antagonize the inhibitory effect of the A1 agonist N6-cyclohexyladenosine (CHA) on norepinephrine-stimulated cAMP formation. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netscispace.com This finding demonstrates that in addition to its primary A2 antagonist activity, this compound also functions as an A1 receptor antagonist in this cellular context, consistent with its measured, albeit lower, affinity for the A1 receptor.
Modulation of Cyclic AMP Formation
Influence on Adenosine-Induced cAMP Accumulation
Adenosine A₂ₐ receptors are canonically coupled to the stimulatory G protein, Gs, which upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). As a selective A₂ₐ receptor antagonist, this compound has been shown to effectively counteract this process.
Table 1: Affinity of this compound for the Adenosine A₂ Receptor
| Compound | Receptor | IC₅₀ (nM) | Selectivity (vs. A₁) |
| This compound | A₂ | 21 | 13-fold |
Data sourced from studies on rat striatal homogenates. nih.gov
Interactions with Guanine Nucleotide Regulatory Proteins (G Proteins)
The interaction of this compound with G proteins is indirect and is a direct consequence of its antagonism at the adenosine A₂ₐ receptor. A₂ₐ receptors are fundamentally linked to the Gs protein. nih.govnih.gov The activation of the receptor by an agonist initiates a conformational change that promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein, leading to its activation and subsequent downstream signaling.
By binding to the A₂ₐ receptor, this compound prevents the receptor from being activated by adenosine or its analogs. This blockade inhibits the receptor's ability to couple with and activate the Gs protein. Consequently, this compound effectively inhibits the Gs-mediated signaling cascade that is normally triggered by A₂ₐ receptor stimulation. While this mechanism is well-understood, specific quantitative data from functional assays such as [³⁵S]GTPγS binding, which would directly measure the inhibitory effect of this compound on agonist-induced Gs protein activation, are not prominently available in published research.
Impact on Ion Channel Activity
This compound has been utilized as a pharmacological tool to investigate the nuanced roles of adenosine receptor subtypes in modulating ion channel activity in different tissues, particularly in the renal system and the central nervous system.
In the renal proximal tubule, adenosine receptors play a role in regulating the function of basolateral potassium (K⁺) channels. Experimental evidence indicates that the stimulatory effect of adenosine on a 50 pS K⁺ channel is mediated by the adenosine A₁ receptor. In these studies, this compound, as a selective A₂ₐ receptor antagonist, is used to block the A₂ₐ receptors, thereby allowing researchers to isolate and confirm that the observed channel modulation is indeed an A₁-mediated event. The persistence of adenosine's stimulatory effect on the K⁺ channel in the presence of this compound confirms that A₂ₐ receptors are not the primary subtype involved in this specific regulatory pathway. Specific quantitative data detailing the modulation of channel open probability or current amplitude by this compound itself in this context are not the focus of these studies and are thus not typically reported.
In the hippocampus, a brain region critical for learning and memory, adenosine receptors are key modulators of synaptic plasticity, such as long-term potentiation (LTP). This compound has been instrumental in dissecting the role of A₂ₐ receptors in these processes.
Studies on CA1 neurons in guinea pig hippocampal slices have shown that the application of this compound has distinct effects on the reversal of LTP, a phenomenon known as depotentiation (DP). When depotentiation was induced by low-frequency stimulation in the presence of 10 µM this compound, the reversal of the potentiated field excitatory postsynaptic potential (EPSP) was facilitated, whereas the reversal of the potentiated population spike (PS) was inhibited. nih.gov These findings suggest that the activation of A₂ₐ receptors normally inhibits the reversal of the synaptic component (EPSP) of LTP while facilitating the reversal of the neuronal firing component (PS).
Table 2: Effect of this compound on the Reversal of Long-Term Potentiation (LTP) in Hippocampal CA1 Neurons
| Parameter | Control (DP without this compound) | With this compound (10 µM) |
| % Reduction of Potentiated Field EPSP Slope | 68.5% | 101.7% |
| % Reduction of Potentiated Population Spike Amp | 80.1% | 19.1% |
Data represent the mean reduction of the potentiated component following depotentiation stimulation. nih.gov
Effects on Phosphoinositide Metabolism
The phosphoinositide signaling pathway, which involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) to generate the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), is another important G protein-coupled receptor signaling cascade.
While adenosine receptors are known to influence this pathway, the primary subtypes implicated are the A₁ and A₃ receptors, which are typically coupled to Gq/11 or Gi/o proteins that can activate PLC. The adenosine A₂ₐ receptor, being predominantly coupled to Gs and the stimulation of adenylyl cyclase, is not classically associated with the direct activation of phosphoinositide metabolism. nih.gov Correspondingly, a review of the available scientific literature does not provide evidence from studies utilizing this compound to investigate a direct modulatory role of A₂ₐ receptor antagonism on phosphoinositide turnover.
In Vitro Studies on Biological Activity of Cp 66713
Neural Plasticity and Synaptic Function
In vitro studies using guinea pig hippocampal slices have been instrumental in elucidating the role of CP-66713 in synaptic function. These investigations have primarily focused on its impact on long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and its reversal, known as depotentiation (DP).
Modulation of Long-Term Potentiation (LTP) Induction
This compound demonstrates a complex and differential impact on the components of LTP. When applied to hippocampal CA1 neurons, it has been shown to inhibit or block the induction of LTP in the field excitatory postsynaptic potential (EPSP). dcchemicals.comdcchemicals.comnih.govmedchemexpress.eunih.govnih.gov Specifically, tetanic stimulation of Schaffer collateral inputs during perfusion with 10 μM this compound did not lead to the expected potentiation of the field EPSP; instead, it resulted in long-term depression of these potentials. researchgate.net
In stark contrast to its effect on the EPSP, this compound induces LTP of the population spike (PS) in CA1 neurons. researchgate.netnih.gov The population spike is a measure of the number of neurons firing in synchrony. This opposing action on the synaptic and somatic components of the neuronal response leads to an enhancement of EPSP-to-Spike (E-S) potentiation, which reflects an increase in the probability that a given synaptic input will trigger an action potential. nih.govnih.govnih.gov
| Effect of this compound on LTP Induction in Hippocampal CA1 Neurons | |
| Parameter | Observation |
| Field Excitatory Postsynaptic Potential (EPSP) | Blocked/Inhibited dcchemicals.comdcchemicals.comnih.govmedchemexpress.eunih.govnih.gov |
| Population Spike (PS) | Induced/Potentiated researchgate.netnih.gov |
| EPSP-Spike (E-S) Potentiation | Enhanced nih.govnih.govnih.gov |
Influence on Long-Term Depression (LTD)
Direct in vitro studies focusing specifically on the influence of this compound on the induction of long-term depression (LTD) are not extensively detailed in the available scientific literature. Research has predominantly centered on its role in the reversal of established LTP (depotentiation). However, one study noted that in the presence of this compound, tetanic stimulation that would normally induce LTP instead led to LTD of the field EPSP, suggesting an indirect influence on depressive synaptic mechanisms. researchgate.net
Effects on Depotentiation of Evoked Synaptic Potentials
This compound plays a significant role in the process of depotentiation, the reversal of previously established LTP. Studies have demonstrated that this adenosine (B11128) A2 receptor antagonist facilitates the depotentiation of the field EPSP. nih.govnih.govnih.govnih.govsigmaaldrich.com When a train of low-frequency stimuli is applied to reverse LTP, the presence of this compound enhances the reduction of the potentiated EPSP. In one study, depotentiation stimulation in the presence of this compound reduced the potentiated component of the EPSP slope by 101.7%, a significantly larger reduction compared to the 68.5% seen in control conditions. nih.gov
This facilitation of EPSP depotentiation indicates that the activation of adenosine A2 receptors normally acts to inhibit this reversal process. nih.gov
Neurotransmitter Release Mechanisms
The role of this compound in modulating neurotransmitter release is intrinsically linked to its function as an adenosine A2A receptor antagonist. These receptors are known to interact with other neurotransmitter systems.
Interactions with Cholinergic Pathways
A comprehensive review of available scientific literature did not yield specific in vitro studies detailing the direct interactions of this compound with cholinergic pathways.
Interactions with Opioidergic Mechanisms
There is currently a lack of specific in vitro data describing the interactions of this compound with opioidergic mechanisms.
Vascular and Cellular Responses
Effects on Cultured Bovine Retinal Pericyte Contractile Tone
In vitro studies have demonstrated that this compound acts as a selective adenosine A2 receptor antagonist in cultured bovine retinal pericytes. These specialized cells, located on the exterior of capillaries, are crucial in regulating microvascular blood flow.
Research has shown that adenosine induces relaxation in these pericytes, an effect mediated through the activation of A2 receptors. This compound has been found to inhibit this adenosine-induced relaxation in a concentration-dependent manner. At a concentration of 10⁻⁸ M, this compound partially inhibits the relaxation caused by adenosine, while at 10⁻⁷ M, it completely blocks this effect. nih.gov It is important to note that when administered alone, this compound at a concentration of 10⁻⁷ M had no discernible effect on the basal contractile tone of the pericytes. nih.gov
This antagonistic activity underscores the role of adenosine A2 receptors in modulating the contractile state of retinal pericytes and highlights this compound as a tool for investigating these mechanisms.
Interactive Data Table: Effect of this compound on Adenosine-Induced Relaxation of Bovine Retinal Pericytes
| Compound | Concentration (M) | Effect on Adenosine-Induced Relaxation |
| This compound | 10⁻⁸ | Partial Inhibition |
| This compound | 10⁻⁷ | Complete Inhibition |
Influence on Renal Proximal Tubule Function
A thorough search of scientific literature did not reveal any in vitro studies investigating the specific influence of this compound on the function of renal proximal tubule cells.
In Vivo Preclinical Investigations of Cp 66713
Behavioral Pharmacology Models
The in vivo behavioral effects of CP-66713 have been explored in several preclinical models to ascertain its potential therapeutic applications. These investigations have primarily focused on its antidepressant-like properties, its influence on motor function, and its potential role in neurological disorders such as Parkinson's disease.
The potential antidepressant-like activity of this compound has been evaluated using standard behavioral despair models in rodents. These tests are designed to screen for compounds that can reverse a state of behavioral immobility, which is considered analogous to depressive-like behavior in humans.
One of the key findings in this area is the activity of this compound in the forced swim test . Research has shown that this compound, a compound with 25-fold selectivity for the A2A adenosine (B11128) receptor over the A1 receptor, was active in the forced swim test, suggesting potential antidepressant-like effects. dtic.mil While the broader class of A2A receptor antagonists has demonstrated efficacy in the tail suspension test , another widely used behavioral despair model, specific data for this compound in this particular test are not extensively detailed in the currently available literature. researchgate.net General findings indicate that A2A antagonists are active in the tail suspension test in mice that have been selectively bred for "helplessness" or pre-screened for high immobility scores. researchgate.net
Table 1: Antidepressant-like Effects of this compound in Behavioral Despair Models
| Model | Species | Key Finding | Citation |
|---|---|---|---|
| Forced Swim Test | Not Specified | Active, suggesting antidepressant-like properties. | dtic.mil |
| Tail Suspension Test | Mouse | General A2A antagonist activity observed; specific data for this compound is not detailed. | researchgate.net |
Investigations into the effects of this compound on locomotor activity have revealed its ability to counteract motor depression induced by adenosine agonists. In one study, the A2-selective adenosine antagonist this compound was shown to reverse the locomotor depression in mice caused by the adenosine agonist APEC. nih.gov The administration of this compound significantly shifted the dose-response curve for the depressant effects of APEC. nih.gov However, at very high doses of the agonist, the antagonist's effect was diminished. nih.gov It is noteworthy that this compound administered alone at the tested dose did not produce a significant stimulation of behavior. nih.gov
Table 2: Modulation of Locomotor Activity by this compound
| Model | Species | Effect of this compound | Key Finding | Citation |
|---|---|---|---|---|
| Adenosine Agonist-Induced Locomotor Depression | Mouse | Reversal of locomotor depression | This compound antagonized the locomotor depressant effects of the A2A adenosine agonist APEC. | nih.gov |
The potential therapeutic utility of this compound has also been assessed in animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used model to mimic the dopamine (B1211576) depletion seen in Parkinson's disease. In this model, the unilateral injection of 6-OHDA into the nigrostriatal pathway leads to a loss of dopamine neurons on one side of the brain. This lesion makes the animals a valuable tool for studying motor asymmetry and the effects of potential anti-Parkinsonian drugs. Research has utilized this model to investigate the role of adenosine A2a receptors and the effects of their antagonists, such as this compound. researchgate.net The compound has been used to probe the interactions between the adenosine and dopamine systems in the context of motor control. researchgate.net
In 6-OHDA-lesioned rats, the dopamine receptor agonist apomorphine (B128758) induces rotational behavior (turning) away from the lesioned side. This response is a standard measure of dopamine receptor supersensitivity. One study investigated how the adenosine A2a receptor agonist CGS 21680 modulated this apomorphine-induced turning. researchgate.net The intrastriatal administration of CGS 21680 produced a dose-related decrease in the rotational behavior. researchgate.net This inhibitory effect was reversed by the co-administration of the A2a antagonist this compound. researchgate.net Interestingly, when administered alone, this compound did not have a significant effect on its own, nor did it alter the rotational response to apomorphine in the absence of the A2a agonist. researchgate.net These findings suggest that this compound can modulate dopaminergic signaling through its interaction with adenosine A2a receptors, particularly when these receptors are activated. researchgate.net
Table 3: Evaluation of this compound in a Parkinson's Disease Model
| Model | Species | Behavioral Measure | Effect of this compound | Citation |
|---|---|---|---|---|
| 6-OHDA-Lesioned Rat | Rat | Apomorphine-Induced Rotation | Reversed the inhibitory effect of an A2a agonist on apomorphine-induced turning. | researchgate.net |
Evaluation in Models of Neurological Disorders
Neurophysiological Assessment In Vivo
As of the latest available scientific literature, there is no specific in vivo neurophysiological data available for the compound this compound. Studies detailing its direct effects on neuronal firing rates, synaptic plasticity, or neurotransmitter release in living organisms have not been identified.
In Vivo Receptor Occupancy Studies
Information regarding in vivo receptor occupancy studies for this compound is not available in the reviewed scientific literature. Data on the dose-dependent occupancy of adenosine A₂ receptors in the brain following systemic administration of this compound has not been publicly reported.
Cerebral Uptake and Binding Characteristics in Brain Regions
There is no available data from preclinical in vivo studies, such as those employing techniques like autoradiography or positron emission tomography (PET), that characterize the uptake and specific binding of this compound in various brain regions. Consequently, details on its regional brain distribution and target engagement in key areas expressing adenosine A₂ receptors are unknown.
Information regarding the chemical compound "this compound" is not available in the public domain.
Extensive searches for the chemical compound designated as "this compound" have yielded no specific information regarding its therapeutic implications, mechanism of action, or any preclinical or clinical research. The identifier "this compound" does not correspond to a known substance in publicly accessible scientific and biomedical databases.
Therefore, it is not possible to provide an article on its potential as a pharmacotherapy for neurological conditions, including its antidepressant therapeutic potential or its role in Parkinson's disease management. Similarly, considerations for future research and development, such as advanced preclinical characterization methodologies or the exploration of novel therapeutic applications, cannot be discussed as there is no foundational research on this compound to analyze.
It is possible that "this compound" may be an internal, unpublished designation for a compound within a private research entity, or it may be an incorrect identifier. Without publicly available data, any discussion of its properties or potential applications would be purely speculative and would not meet the standards of a scientifically accurate and informative article.
Q & A
Q. How can researchers mitigate bias in this compound toxicity assessments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
